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molecular formula C7H18OSi B157788 Trimethyl(1-methylpropoxy)silane CAS No. 1825-66-7

Trimethyl(1-methylpropoxy)silane

Cat. No. B157788
M. Wt: 146.3 g/mol
InChI Key: NPVKWWQBIVSLRO-UHFFFAOYSA-N
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Patent
US07767852B2

Procedure details

8.06 g (74.2 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (67.5 mmol) of 2-butanol and 6.10 g (74.2 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 8.50 g (theory: 9.88 g) of 2-trimethylsilyloxybutane as a colorless, slightly turbid oil having a purity of 96% (GC).
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH3:6][CH:7]([OH:10])[CH2:8][CH3:9].CN1C=CN=C1>>[CH3:3][Si:2]([CH3:5])([CH3:4])[O:10][CH:7]([CH2:8][CH3:9])[CH3:6]

Inputs

Step One
Name
Quantity
8.06 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC)O
Name
Quantity
6.1 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a liquid two-phase mixture
CUSTOM
Type
CUSTOM
Details
The upper phase was separated off

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC(C)CC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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